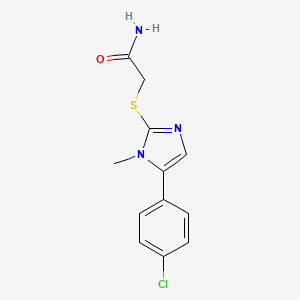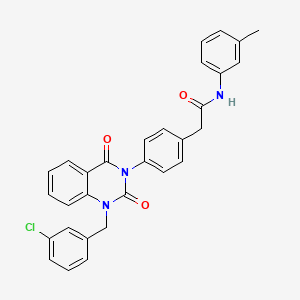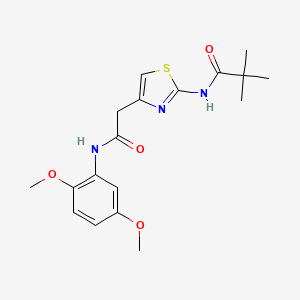![molecular formula C22H26FN3O5 B11280083 N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11280083.png)
N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is a chemical compound with the following properties:
Molecular Formula: CHFNO
CAS Number: 486456-95-5
Molecular Weight: 373.431 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, we can outline a plausible synthetic route:
Acylation Reaction: Start with 2,4-dimethoxyaniline and react it with chloroacetyl chloride to form the corresponding acetamide.
Piperazine Derivative Formation: Introduce the 2-fluorophenylpiperazine moiety by reacting the acetamide with 1-(2-fluorophenyl)piperazine.
Etherification: Finally, the compound is subjected to etherification using ethyl chloroformate or a similar reagent to introduce the 2-oxoethoxy group.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the acetamide carbonyl group.
Reduction: Reduction of the nitro group (if present) could yield an amine derivative.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles such as amines or alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Scientific Research Applications
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers may explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its biological effects could reveal insights into cellular processes.
Mechanism of Action
The precise mechanism of action remains speculative due to limited data. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to compounds with similar functional groups:
Properties
Molecular Formula |
C22H26FN3O5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C22H26FN3O5/c1-29-16-7-8-18(20(13-16)30-2)24-21(27)14-31-15-22(28)26-11-9-25(10-12-26)19-6-4-3-5-17(19)23/h3-8,13H,9-12,14-15H2,1-2H3,(H,24,27) |
InChI Key |
PQSVMRYXGCRARY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~6~,N~6~,1-trimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11280012.png)
![3-benzyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11280035.png)
![N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11280044.png)
![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B11280048.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11280054.png)
![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11280055.png)

![14-hexyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11280062.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11280064.png)
![N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11280067.png)
![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11280075.png)

![Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B11280091.png)
